

# 6-bromo-1-methyl-1H-indazol-5-ol chemical properties

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## Compound of Interest

Compound Name: 6-bromo-1-methyl-1H-indazol-5-ol

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An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for **6-bromo-1-methyl-1H-indazol-5-ol**

## Authored by a Senior Application Scientist

### Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system that constitutes the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in medicinal chemistry. Indazole derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, kinase inhibition for cancer therapy, and applications in neurology. [1][2] This guide focuses on a specific, functionalized derivative, **6-bromo-1-methyl-1H-indazol-5-ol**, a molecule poised for further elaboration in drug discovery programs. The strategic placement of the bromo, methyl, and hydroxyl groups offers multiple points for chemical modification, making it a valuable building block for creating libraries of novel compounds.

This document provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and detailed experimental protocols for **6-bromo-1-methyl-1H-indazol-5-ol**. The methodologies are grounded in established chemical principles and data from closely related analogues, offering a robust framework for researchers in organic synthesis and drug development.

## Physicochemical and Spectroscopic Profile

While experimental data for **6-bromo-1-methyl-1H-indazol-5-ol** is not extensively published, we can predict its key properties based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property           | Predicted Value/Information   | Rationale/Reference   |
|--------------------|---|---|
| Molecular Formula  | C8H7BrN2O   | Based on structure  |
| Molecular Weight   | 229.06 g/mol  | Calculated from formula   |
| Appearance         | Likely a solid at room temperature  | Typical for substituted indazoles[3]  |
| Melting Point      | 170-180 °C  | Similar to related bromo-indazole derivatives   |
| Solubility         | Soluble in polar aprotic solvents (e.g., DMF, DMSO), moderately soluble in alcohols (e.g., methanol, ethanol) | General solubility for functionalized heterocycles                                      |
| GHS Classification | Warning: Harmful if swallowed   | Based on the GHS classification for the closely related 6-bromo-1-methyl-1H-indazole[4] |

## Spectroscopic Characterization

The structural elucidation of **6-bromo-1-methyl-1H-indazol-5-ol** would rely on a combination of spectroscopic techniques. Below are the expected spectral features, drawing parallels with known indazole derivatives.[5][6]

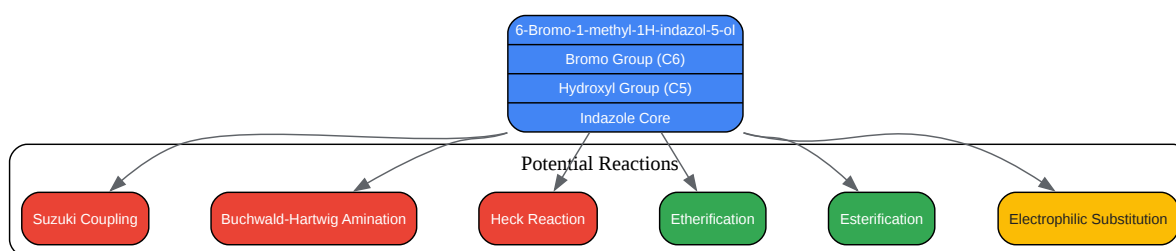
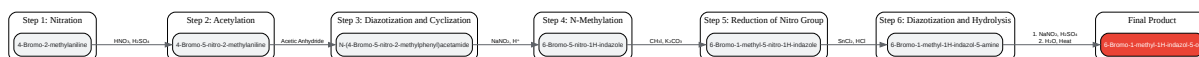
- <sup>1</sup>H NMR (in DMSO-d<sub>6</sub>):
  - N-CH<sub>3</sub>: A singlet around 3.8-4.0 ppm.

- Aromatic Protons: Two singlets in the aromatic region (approximately 7.0-8.0 ppm), corresponding to the protons at the C4 and C7 positions. The exact chemical shifts will be influenced by the electronic effects of the bromo and hydroxyl groups.
- OH: A broad singlet, the chemical shift of which will be concentration-dependent, likely appearing downfield (>9.0 ppm).
- Indazole C3-H: A singlet around 8.0-8.2 ppm.
- <sup>13</sup>C NMR (in DMSO-d<sub>6</sub>):
  - N-CH<sub>3</sub>: A signal around 35-40 ppm.
  - Aromatic and Heteroaromatic Carbons: Multiple signals in the range of 100-150 ppm. The carbon bearing the bromine (C6) and the carbon bearing the hydroxyl group (C5) will have characteristic chemical shifts.
- Mass Spectrometry (MS):
  - The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M<sup>+</sup>) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
- Infrared (IR) Spectroscopy:
  - A broad absorption band in the region of 3200-3500 cm<sup>-1</sup>, corresponding to the O-H stretching of the hydroxyl group.
  - C-H stretching bands in the aromatic region (around 3000-3100 cm<sup>-1</sup>) and aliphatic region (for the methyl group, around 2850-2950 cm<sup>-1</sup>).
  - C=C and C=N stretching vibrations within the indazole ring system in the 1400-1600 cm<sup>-1</sup> region.

## Proposed Synthesis Pathway

A robust and scalable synthesis is crucial for the utility of any chemical building block. Below is a proposed multi-step synthesis for **6-bromo-1-methyl-1H-indazol-5-ol**, starting from a

commercially available material. This pathway is designed based on well-established transformations in heterocyclic chemistry.[1][7]



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